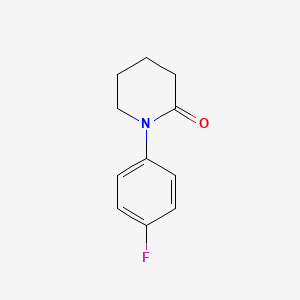

1-(4-Fluorophenyl)piperidin-2-one

Description

Significance of Piperidinone Scaffolds in Advanced Organic Synthesis

The piperidine (B6355638) ring is a fundamental structural motif found in numerous natural products and pharmaceuticals. acs.org Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized. The introduction of a carbonyl group to form a piperidinone scaffold further enhances its utility as a synthetic intermediate.

Piperidinone derivatives are crucial building blocks in the construction of more complex molecular architectures. nih.gov Their inherent reactivity allows for a variety of chemical transformations, including reductions, alkylations, and carbon-carbon bond-forming reactions. This versatility enables chemists to generate diverse libraries of compounds for biological screening. For instance, chirally resolved 2-substituted 4-piperidones have been synthesized and utilized as key intermediates in the preparation of novel analogs of biologically active compounds. acs.org The ability to control the stereochemistry at various positions on the piperidine ring is particularly important, as it can significantly influence the biological activity of the final molecule. acs.org

The piperidinone core is present in a wide range of compounds with diverse biological activities, including analgesic, antihypertensive, antiviral, and central nervous system depressant properties. chemrevlett.com This broad spectrum of activity underscores the importance of the piperidinone scaffold as a "privileged structure" in medicinal chemistry.

Strategic Role of Fluorine Substitution in Heterocyclic Systems

The introduction of fluorine into organic molecules, a process known as fluorination, has become a widely employed strategy in drug design and discovery. nih.govnih.gov The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the properties of a parent compound. nih.gov

In the context of heterocyclic systems like piperidinones, fluorine substitution can lead to several beneficial modifications:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes in the body. This can lead to an increased half-life and improved bioavailability of a drug candidate.

Modulation of Basicity: The strong electron-withdrawing nature of fluorine can decrease the basicity of nearby nitrogen atoms in a heterocyclic ring. nih.gov This can be advantageous in optimizing the pharmacokinetic properties of a molecule, as it can influence its charge state at physiological pH and its ability to cross biological membranes. nih.gov

Altered Conformation and Binding: The introduction of fluorine can alter the preferred conformation of a molecule, which can in turn affect its binding affinity to a biological target. nih.gov By replacing a hydrogen or a hydroxyl group with fluorine, chemists can probe the importance of specific hydrogen-bonding interactions between a ligand and its receptor. nih.gov

Increased Lipophilicity: In some cases, the incorporation of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to penetrate cell membranes.

The strategic placement of fluorine atoms allows for the fine-tuning of a molecule's properties to achieve a desired biological effect, making it a powerful tool in the optimization of lead compounds.

Overview of 1-(4-Fluorophenyl)piperidin-2-one in Contemporary Chemical Research

This compound is a chemical compound that combines the key structural features discussed above: a piperidinone scaffold and a fluorine-substituted aromatic ring. While specific research exclusively focused on this exact molecule is not extensively documented in publicly available literature, its constituent parts suggest its potential as a valuable intermediate in several areas of chemical research.

The 4-fluorophenyl group is a common moiety in many biologically active compounds. Its presence can influence a molecule's interaction with biological targets and its metabolic stability. The piperidin-2-one structure provides a reactive handle for further synthetic modifications.

Given the established importance of both fluorinated compounds and piperidinone derivatives in medicinal chemistry, this compound is likely utilized as a building block in the synthesis of more complex molecules with potential therapeutic applications. For example, related structures such as 1-(4-fluorophenyl)piperidin-4-one (B53687) are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. a2bchem.com The versatility of the piperidine ring allows for the creation of diverse molecular structures with potential applications in drug discovery and materials science. a2bchem.com

Research on similar molecules, such as fluorinated 3,5-bisbenzylidene-4-piperidinones, has demonstrated significant anticancer activity. nih.gov This highlights the potential of combining the piperidinone core with fluorinated phenyl rings to generate potent biological effects. While direct studies on this compound are limited, its structural motifs are central to many active areas of contemporary chemical and medicinal research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

27471-40-5 |

|---|---|

Molecular Formula |

C11H12FNO |

Molecular Weight |

193.22 g/mol |

IUPAC Name |

1-(4-fluorophenyl)piperidin-2-one |

InChI |

InChI=1S/C11H12FNO/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8H2 |

InChI Key |

FKYITGJYXKKJIW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Fluorophenyl Piperidin 2 One and Its Derivatives

Direct Synthesis Approaches to Piperidinone Scaffolds

The direct construction of the piperidinone core is a fundamental aspect of synthesizing 1-(4-fluorophenyl)piperidin-2-one. Various methodologies have been developed to achieve this, ranging from classical condensation reactions to modern multicomponent protocols.

Condensation reactions represent a foundational approach to heterocyclic synthesis. A notable example is the three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde (B137897), and secondary cyclic amines. mdpi.com A proposed mechanism for this type of reaction involves an initial Knoevenagel condensation, which is then followed by an aromatic nucleophilic substitution of the fluorine atom. mdpi.com The Knoevenagel condensation product is more reactive towards nucleophilic aromatic substitution than the initial 4-fluorobenzaldehyde due to the strong electron-withdrawing capacity of the nitrile group. mdpi.com

Another relevant condensation approach involves the reaction of 4-fluorobenzaldehyde, an appropriate amine, and other components to form substituted piperidin-4-ones. For instance, the synthesis of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one has been reported, highlighting the use of 4-fluorophenyl groups in building the piperidine (B6355638) ring, which adopts a chair conformation with equatorially oriented substituents. chemrevlett.com

Lactamization, the intramolecular reaction of an amino acid or its derivative to form a cyclic amide (a lactam), is a key strategy for forming the piperidin-2-one ring. This ring closure is often the final step in a multi-step sequence. One such sequence involves a tandem radical intermolecular addition-lactamization process. acs.org In this approach, a carbonyl-substituted radical reacts with an olefin, and the resulting nucleophilic carboradical is trapped by an oxime. acs.org This cascade of reactions forms two new carbon-carbon bonds and is terminated by an irreversible ionic ring closure to form the carbon-nitrogen bond, thus completing the piperidinone ring. acs.orgacs.org The efficiency of this lactamization can be influenced by the choice of radical initiator, with combinations like Et3B/O2 in CH2Cl2 proving effective. acs.org

Multicomponent reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. acs.orgacs.orgnih.gov These reactions are characterized by high bond-forming efficiency and minimal functional group manipulations. acs.org For the synthesis of piperidinone scaffolds, MCRs offer a powerful and straightforward method. thieme-connect.com

One notable MCR is a four-component reaction that utilizes an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile to produce polysubstituted piperidones. thieme-connect.com This one-pot process avoids the need to isolate potentially unstable intermediates like 2-azadienes. researchgate.net The versatility of this method allows for the incorporation of a variety of functional groups at different positions of the piperidinone ring. researchgate.net

Radical-based MCRs have also been developed, leading to highly substituted piperidinones with the generation of multiple stereogenic centers in a single step. acs.org These reactions can combine radical cascades with organometallic processes, showcasing significant synthetic potential. acs.org

Table 1: Examples of Multicomponent Reactions for Piperidinone Synthesis

| Reaction Type | Components | Key Features | Reference |

|---|---|---|---|

| Four-component reaction | Aldehyde, ammonia equivalent, acyl chloride, dienophile | One-pot synthesis, avoids isolation of unstable intermediates, good for polysubstituted piperidones. | thieme-connect.comresearchgate.net |

| Three- and four-component radical reaction | Carbonyl-substituted radical precursor, olefin, oxime | Cascade reaction, forms multiple C-C and C-N bonds in one pot, can generate multiple stereocenters. | acs.orgacs.org |

| Three-component condensation | β-ketonitrile, 4-fluorobenzaldehyde, secondary cyclic amine | Involves Knoevenagel condensation followed by nucleophilic aromatic substitution. | mdpi.com |

Functionalization and Derivatization Strategies

Once the this compound scaffold is synthesized, it can be further modified to create a diverse range of derivatives. These modifications can occur at the nitrogen atom of the piperidinone ring or on the ring itself.

The nitrogen atom of the piperidine ring is a common site for functionalization. N-substitution reactions are employed to introduce various alkyl or aryl groups, which can significantly influence the properties of the final molecule. researchgate.net General methods for synthesizing N-aryl-substituted 4-piperidones have been developed, often involving a two-step process. researchgate.net These strategies are advantageous over classical methods like the Dieckmann condensation. researchgate.netresearchgate.net Reductive amination is one such successful technique used for the synthesis of N-substituted piperidines from a piperidone precursor. researchgate.net

Functional groups can also be introduced at various carbon positions on the piperidinone ring. Common functionalization reactions include allylation and carboxymethylation.

Allylation : The introduction of an allyl group can be achieved through several methods. Palladium-catalyzed allylic alkylation is a powerful tool for this purpose. nih.gov For instance, the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones has been used to synthesize highly enantioenriched tertiary piperazine-2-ones. nih.gov Another approach involves the palladium-catalyzed N-allylation using an allylic carbonate as the allylating agent, which can provide high yields of the desired N-allyl derivatives. google.com The allylation of 2-alkylpyridines can also be achieved under palladium catalysis, often requiring a base and sometimes a Lewis acid to activate the substrate. nih.gov

Carboxymethylation : Carboxymethylation involves the introduction of a carboxymethyl group (-CH2COOH). The synthesis of carboxymethyl carbodithioates has been reported, indicating methods for attaching carboxymethyl-containing moieties to heterocyclic systems. nih.gov In a broader context, carboxymethylation is a known method to enhance the water solubility and biological activity of various molecules, including polysaccharides. nih.gov While specific examples for this compound are not detailed, the general principles of alkylation chemistry would apply.

Table 2: Functionalization Strategies for Piperidinone Derivatives

| Functionalization Type | Reaction | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| N-Substitution | Reductive Amination | Amine, reducing agent | researchgate.net |

| Ring Functionalization (Allylation) | Palladium-catalyzed Allylic Alkylation | Allylic carbonate, Palladium catalyst | nih.govgoogle.com |

| Ring Functionalization (Carboxymethylation) | Alkylation with a carboxymethyl equivalent | e.g., Haloacetic acid derivatives | nih.govnih.gov |

Advanced and Stereoselective Synthetic Techniques

Modern synthetic strategies for piperidin-2-one derivatives increasingly rely on advanced methods that provide access to complex and stereochemically defined molecules. These techniques are crucial for the development of new therapeutic agents.

Catalytic hydrogenation is a fundamental method for the synthesis of piperidine rings from pyridine (B92270) precursors. d-nb.infogoogle.com The selective hydrogenation of a pyridine ring in the presence of an aryl group, such as in 4-phenylpyridine (B135609) to produce 4-phenylpiperidine, can be achieved with high selectivity using heterogeneous catalysts like palladium on carbon (Pd/C). d-nb.info For instance, continuous-flow hydrogenation of 4-phenylpyridine has demonstrated high conversion (85–92%) and selectivity (94–99%) towards the desired phenylpiperidine. d-nb.info This method is advantageous for its potential in integrated and salt-free synthetic processes. d-nb.info

The reduction of substituted pyridinium (B92312) salts using iridium catalysts with specific ligands, such as MeO-BoQPhos, has emerged as a highly efficient and practical method for the enantioselective synthesis of chiral piperidines, achieving high enantiomeric ratios (up to 99.3:0.7 er). acs.org

Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH3-THF), are versatile reducing agents in organic synthesis. organic-chemistry.orgyoutube.com They are particularly useful for the reduction of amides to amines and can be employed in the synthesis of piperidines from appropriate precursors. organic-chemistry.orgdtic.mil The use of borane complexes in conjunction with chiral catalysts, like oxazaborolidines, allows for the asymmetric reduction of ketones, a key step in the synthesis of chiral piperidine derivatives. organic-chemistry.org Amine-borane complexes, such as 2-methylpyridine-borane, serve as stable and safe sources of borane for various transformations, including reductive aminations. orgsyn.org

Table 1: Catalytic Hydrogenation and Reduction Methods

| Method | Catalyst/Reagent | Substrate | Product | Key Features |

| Catalytic Hydrogenation | Pd/C | 4-Phenylpyridine | 4-Phenylpiperidine | High selectivity and conversion in continuous flow. d-nb.info |

| Asymmetric Hydrogenation | Iridium catalyst with MeO-BoQPhos | α-Heteroaryl-N-benzylpyridinium salts | Chiral 2-(hetero)arylpiperidines | High enantioselectivity (up to 99.3:0.7 er). acs.org |

| Reduction | Borane-tetrahydrofuran (BH3-THF) | Amides/Ketones | Amines/Alcohols | Versatile reducing agent for various functional groups. organic-chemistry.orgyoutube.com |

Cyclization and annulation reactions are powerful tools for constructing the piperidin-2-one core. Radical cyclization of unsaturated precursors offers a route to substituted piperidines. For example, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates can be used to synthesize 2,4-disubstituted piperidines. organic-chemistry.org

Intramolecular dearomatization followed by cyclization represents another advanced strategy. The rhodium-catalyzed dearomatization–hydrogenation of fluoropyridine precursors allows for the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines. nih.gov This method provides access to fluorinated piperidines with defined stereochemistry, which is of significant interest in medicinal chemistry. nih.gov Dearomative [3+2] cycloaddition reactions of 2-alkynyl pyridines with diarylcyclopropenones under metal-free conditions lead to the formation of densely functionalized indolizinones. rsc.org

Gold-catalyzed tandem protocols involving enynyl ester isomerization and subsequent intramolecular [3+2] cyclization have been developed for the synthesis of polyfunctionalized piperidines. researchgate.net

Table 2: Cyclization and Annulation Strategies

| Strategy | Catalyst/Conditions | Precursor | Product | Key Features |

| Radical Cyclization | Tris(trimethylsilyl)silane | 7-substituted-6-aza-8-bromooct-2-enoates | 2,4-disubstituted piperidines | Provides access to substituted piperidines. organic-chemistry.org |

| Intramolecular Dearomatization/Cyclization | Rhodium catalyst | Fluoropyridines | all-cis-(multi)fluorinated piperidines | Highly diastereoselective. nih.gov |

| Dearomative [3+2] Cycloaddition | Metal-free | 2-Alkynyl pyridines and diarylcyclopropenones | Functionalized indolizinones | Efficient synthesis of complex heterocyclic systems. rsc.org |

| Gold-Catalyzed Tandem Cyclization | Gold catalyst | Enynyl esters | Polyfunctionalized piperidines | Efficient access to complex piperidine structures. researchgate.net |

The development of enantioselective methods is crucial for the synthesis of chiral piperidin-2-one derivatives, which are often the biologically active isomers. Asymmetric conjugate addition is a powerful technique for creating stereocenters. libretexts.org The conjugate addition of N-tert-butanesulfinyl metalloenamines to α,β-unsaturated ketones proceeds with high stereoselectivity (97:3 to 99:1 dr) and the resulting products can be converted to 2,4,6-trisubstituted piperidines. nih.gov

Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with dihydropyridines provide enantioenriched 3-substituted tetrahydropyridines, which can be further reduced to the corresponding piperidines with high enantioselectivity. nih.govsnnu.edu.cnorganic-chemistry.org This method has been applied to the formal synthesis of clinically used drugs. nih.gov

Catalytic enantioselective bromocyclization of olefinic amides using amino-thiocarbamate catalysts has been developed to produce enantioenriched 2-substituted 3-bromopiperidines. rsc.org These intermediates can be transformed into 3-substituted piperidines. rsc.org

Table 3: Enantioselective Transformations

| Transformation | Catalyst/Reagent | Substrate | Product | Key Features |

| Asymmetric Conjugate Addition | N-tert-butanesulfinyl metalloenamines | α,β-Unsaturated ketones | 2,4,6-Trisubstituted piperidines | High diastereoselectivity (97:3 to 99:1 dr). nih.gov |

| Asymmetric Reductive Heck Reaction | Rhodium catalyst with chiral ligand | Arylboronic acids and dihydropyridines | Enantioenriched 3-substituted piperidines | High yield and excellent enantioselectivity. nih.govsnnu.edu.cnorganic-chemistry.org |

| Enantioselective Bromocyclization | Amino-thiocarbamate catalyst | Olefinic amides | Enantioenriched 3-substituted piperidines | Provides access to chiral brominated piperidines. rsc.org |

The introduction of the 4-fluorophenyl group is a key step in the synthesis of this compound. Organometallic reagents and coupling reactions are commonly employed for this purpose.

Grignard Reagents : Grignard reagents are versatile nucleophiles used in carbon-carbon bond formation. youtube.comyoutube.comyoutube.com In the context of piperidinone synthesis, a Grignard reagent derived from 4-fluoro-bromobenzene can be reacted with an appropriate electrophilic piperidinone precursor. Copper-catalyzed coupling reactions of Grignard reagents with organic halides have been shown to be effective. nih.gov

Heck Reactions : The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for C-C bond formation. wikipedia.orgorganic-chemistry.org Reductive Heck couplings, in particular, have been used to construct piperidine rings with good stereoselectivity, avoiding the use of toxic reagents like Ni(COD)₂. nih.gov The reaction can be triggered by the endocyclic ring-opening of bicyclic vinylcyclopropanes to afford dihydropyridines, which can be further functionalized. chemrxiv.org

Cobalt-Catalyzed Arylation : Iron- and cobalt-catalyzed cross-coupling reactions between iodo-substituted saturated heterocycles (including piperidines) and Grignard reagents offer an efficient and chemoselective method for arylation. nih.gov These reactions are advantageous due to the low cost and low toxicity of the catalysts.

Conjugate Addition : The conjugate addition of organoboron reagents, such as arylboronic acids, to α,β-unsaturated systems is another effective method for introducing the aryl moiety. libretexts.org Copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters provides a one-pot synthesis of 2-arylpyridines. rsc.org

Table 4: Introduction of the Fluorophenyl Moiety

| Reaction | Catalyst | Reagents | Key Features |

| Grignard Coupling | Copper cyanide | 4-Fluorophenylmagnesium halide, electrophilic piperidinone precursor | Efficient C-C bond formation. nih.gov |

| Reductive Heck Reaction | Palladium complex | Unsaturated piperidinone precursor, 4-fluoroaryl halide | Good stereoselectivity, avoids toxic reagents. nih.gov |

| Co-catalyzed Arylation | Cobalt salt | Iodo-piperidinone, 4-fluorophenyl Grignard reagent | Efficient, chemoselective, and uses inexpensive catalysts. nih.gov |

| Conjugate Addition | Copper catalyst | Pyridine N-oxide, 4-fluorophenylboronic ester | One-pot synthesis of 2-arylpyridines. rsc.org |

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, scalability, and process control. youtube.com In the context of piperidine synthesis, flow electrochemistry has been utilized for the anodic methoxylation of N-formylpiperidine. nih.govresearchgate.net This process generates a precursor to an N-formyliminium ion, enabling the introduction of C-nucleophiles at the 2-position of the piperidine ring in a scalable manner. nih.govresearchgate.net Continuous flow hydrogenation has also been successfully applied to the synthesis of arylpiperidines from arylpyridines, demonstrating the potential for integrated and automated production. d-nb.info

Microwave-assisted synthesis has become a popular technique in organic chemistry due to its ability to significantly reduce reaction times, increase yields, and often provide access to cleaner products compared to conventional heating methods. nih.govmdpi.com This technology has been successfully applied to the synthesis of various piperidine-containing heterocyclic compounds. nih.gov For instance, the synthesis of piperidine-containing pyrimidine (B1678525) imines and thiazolidinones has been efficiently carried out under microwave irradiation. Similarly, a variety of quinoline (B57606) thiosemicarbazones bearing a piperidine moiety have been synthesized in excellent yields using microwave assistance. nih.gov The benefits of microwave heating, including a 90-95% reduction in reaction time and increased yields, have been demonstrated in the synthesis of coumarin-based piperidines. nih.gov

Inability to Procure Publicly Available Spectroscopic Data for this compound

Despite a comprehensive and multi-faceted search strategy, detailed experimental spectroscopic data for the chemical compound this compound (CAS No. 5055-53-8) is not publicly available through standard scientific databases and public web sources. The requested in-depth information, necessary to populate the specified article outline, appears to be located in proprietary databases, behind paywalled research articles, or within internal corporate documentation not accessible through public search methodologies.

Numerous search attempts were conducted to locate the requisite ¹H NMR, ¹³C NMR, ¹⁹F NMR, two-dimensional NMR, and vibrational spectroscopy data. These searches utilized the compound's chemical name, IUPAC name (N-(4-fluorophenyl)-delta-valerolactam), and its CAS number. The search was also broadened to include patents and chemical supplier databases that were not on the exclusion list.

The performed searches consistently yielded information on structurally related but distinct molecules, such as:

Piperazine (B1678402) or piperidin-4-one analogues.

Compounds with alternative substitutions on the phenyl ring.

The unsubstituted parent compounds, piperidine and 2-piperidinone.

While general principles of NMR and vibrational spectroscopy for fluorinated compounds were accessible, specific data such as chemical shifts (δ), coupling constants (J), and characteristic absorption frequencies for this compound could not be retrieved.

Consequently, the generation of a scientifically accurate and detailed article, complete with the requested data tables and in-depth research findings, is not possible at this time. Proceeding without this foundational data would compromise the integrity and factual accuracy of the content, leading to speculation rather than evidence-based reporting.

Structural Elucidation and Characterization Techniques

Crystallographic Studies

Single Crystal X-ray Diffraction (SC-XRD)

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. mdpi.com This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of electron density maps, from which the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined with high precision. nih.govmdpi.com

While a specific crystal structure for 1-(4-Fluorophenyl)piperidin-2-one is not detailed in the searched literature, analysis of related structures provides insight. For instance, the crystal structure of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one (B1621128) shows that the 4-fluorophenyl group is essentially planar. nih.gov In 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, the piperidine (B6355638) ring adopts a stable chair conformation. iucr.org It is expected that in this compound, the piperidinone ring would likely adopt a conformation that minimizes steric strain, such as a twisted-chair or boat form, influenced by the planar fluorophenyl substituent.

Crystal Structure Determination Parameters

The results of a single crystal X-ray diffraction study are summarized by a set of crystallographic parameters that describe the crystal's unit cell and symmetry. These parameters include the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ).

For the closely related compound, 1-(4-Nitrophenyl)-2-piperidinone, powder X-ray diffraction data has been reported, and its crystal structure parameters have been determined. researchgate.net These provide a valuable reference for what might be expected for the fluoro-substituted analogue.

Table 2: Crystal Data and Structure Refinement for 1-(4-Nitrophenyl)-2-piperidinone

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₁H₁₂N₂O₃ |

| Formula Weight | 220.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 9.514(3) Åb = 12.308(6) Åc = 9.175(1) Å |

| α = 90°β = 91.811(2)°γ = 90° | |

| Volume | 1073.94 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.362 g/cm³ |

Data sourced from a study on 1-(4-Nitrophenyl)-2-piperidinone, a structurally related compound. researchgate.net

Analysis of Molecular Geometry (e.g., Bond Lengths, Bond Angles, Dihedral Angles)

Detailed information on the bond lengths, bond angles, and dihedral angles that define the precise geometry of the 1-(4-fluorophenyl) and piperidin-2-one rings is not available. This data is crucial for understanding the conformation of the molecule, such as the puckering of the piperidine ring and the relative orientation of the two ring systems.

Intermolecular Interaction Analysis in the Crystalline State

A definitive analysis of the intermolecular forces that govern the crystal packing of this compound cannot be conducted without experimental data.

Hydrogen Bonding Networks (e.g., C-H⋯O, C-H⋯N, C-H⋯F, O-H⋯O)

While the presence of potential hydrogen bond donors (C-H groups) and acceptors (the carbonyl oxygen, the nitrogen atom, and the fluorine atom) can be inferred from the molecular structure, the actual existence, geometry, and network of these interactions in the crystalline state are unknown.

π-π Stacking and C-H⋯π Interactions

The potential for π-π stacking interactions between the aromatic 4-fluorophenyl rings and C-H⋯π interactions between the piperidine ring's hydrogen atoms and the aromatic system cannot be confirmed or characterized without crystallographic data.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

A Hirshfeld surface analysis, a computational method used to visualize and quantify intermolecular interactions within a crystal, is contingent on the availability of crystallographic information files (CIF). As no such file has been found for this compound, this analysis cannot be performed.

Conformational Analysis

Experimental Determination of Ring Conformations (e.g., Chair, Boat, Twist-Boat)

The precise solid-state and solution-phase conformations of piperidine (B6355638) derivatives are experimentally elucidated primarily through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific experimental data for 1-(4-Fluorophenyl)piperidin-2-one is not prevalent in the reviewed literature, the methodologies are well-established from studies on analogous compounds.

X-ray Crystallography provides an unambiguous determination of the molecular structure in the solid state. For instance, studies on related substituted piperidin-4-ones have definitively shown the piperidine ring adopting a chair conformation. acs.orgnih.gov In one case, a 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one was found to have its piperidine ring in a chair conformation with equatorial orientations for the substituents. acs.org Similarly, X-ray analysis of certain fluorinated piperidine derivatives has confirmed a chair form, revealing an axial position for a fluorine atom at the 4-position, a preference influenced by dipole-dipole interactions. researchgate.net For N-acylpiperidines, analysis of crystal structures deposited in the Cambridge Structural Database (CSD) reveals that the vast majority exist in a chair conformation. nih.gov

NMR Spectroscopy is a powerful tool for determining the conformational dynamics and equilibrium in solution. By analyzing coupling constants (J-values) and Nuclear Overhauser Effects (NOEs), the preferred conformation and the orientation of substituents can be deduced. For many piperidine precursors, a chair conformation is the most common form observed in solution. ias.ac.in The conformational free energies of substituted piperidines have been determined using the J-value method, which can quantify the equilibrium between different chair forms. nih.gov In studies of N-nitroso piperidin-4-ones, NMR data has indicated the presence of an equilibrium mixture of boat conformations. ias.ac.in For the parent compound, piperidine, ¹H and ¹³C NMR spectra provide benchmark chemical shifts for a rapidly inverting chair conformation. researchgate.net The influence of an N-aryl substituent on the ring's conformation is significant; the partial double-bond character of the N-C(aryl) bond can be probed by NMR, providing insight into the planarity at the nitrogen atom and its effect on the ring's puckering.

Theoretical Prediction of Conformational Preferences

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the relative stabilities of different conformers and the energy barriers between them. nih.gov These theoretical predictions complement experimental findings and help rationalize observed conformational preferences.

For N-acylpiperidines, a class to which this compound belongs, theoretical studies reveal a fascinating interplay of steric and electronic effects. The key factor governing the conformation is often a pseudoallylic strain (A¹,³ strain). This strain arises from the interaction between a substituent at the C2 (or C6) position and the N-acyl group, which has partial double-bond character.

A computational study using the M06-2X level of theory on N-acylpiperidines with a 2-methyl substituent (analogous to the C6-methylene group in piperidin-2-one) has shown a strong preference for the substituent to be in a pseudo-axial orientation to minimize this strain. nih.gov This contrasts with simple substituted cyclohexanes where an equatorial position is typically favored.

The equilibrium between the chair and twist-boat conformations has also been investigated theoretically. For N-acylpiperidines, the twist-boat conformation is generally found to be less stable than the chair conformation by approximately 1.5 kcal/mol. acs.orgnih.gov However, analysis of N-acylpiperidine structures in the Protein Data Bank (PDB) shows that a significant percentage (around 23%) adopt a twist-boat conformation, suggesting that interactions within a protein binding site can stabilize this otherwise higher-energy form. nih.gov

The relative energies of different conformers are crucial for understanding the conformational landscape. The tables below, based on data for model N-acylpiperidines, illustrate the calculated energy differences.

Table 1: Calculated Relative Free Energy (ΔG) for Chair Conformations of a Model N-Acylpiperidine

This table illustrates the preference for the pseudo-axial orientation of a substituent at the 2-position in a model N-acylpiperidine, which is analogous to the C6 position in this compound.

| Conformer | Relative Free Energy (ΔG) in kcal/mol | Note |

|---|---|---|

| Pseudo-Equatorial 2-substituent | 0.0 (Reference) | Less stable due to pseudoallylic strain |

| Pseudo-Axial 2-substituent | -3.2 | More stable, strain is minimized nih.gov |

Table 2: Calculated Energy Difference Between Chair and Twist-Boat Conformations

This table shows the higher energy of the twist-boat conformation relative to the chair form for a model N-acylpiperidine.

| Conformation | Relative Energy (kcal/mol) | Source |

|---|---|---|

| Chair | 0.0 (Reference) | acs.orgnih.gov |

| Twist-Boat | ~1.5 |

These theoretical findings suggest that this compound likely exists predominantly in a chair-like conformation. However, the presence of the planar 4-fluorophenyl group attached to the nitrogen atom introduces further complexity. The rotation around the N-C(aryl) bond will be coupled to the ring's conformation, and the planarity of the nitrogen atom is increased due to conjugation with the aromatic ring. nih.gov This enhances the pseudoallylic strain, further stabilizing a conformation where the C6 part of the ring is pseudo-axial relative to the N-aryl plane.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used in chemistry and physics to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. nanobioletters.com DFT is a popular choice for computational studies due to its favorable balance between accuracy and computational cost. nanobioletters.com

Geometry Optimization and Energetic Landscapes

The first step in a computational analysis of 1-(4-Fluorophenyl)piperidin-2-one would be to determine its most stable three-dimensional structure. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface.

Using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the geometry of the molecule is adjusted until a local energy minimum is reached. nanobioletters.com This provides key structural parameters such as:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-N, C=O, C-F).

Bond Angles: The angles formed by three connected atoms (e.g., C-N-C, O=C-N).

For a flexible molecule like this compound, which contains a non-planar piperidine (B6355638) ring, multiple conformations may exist. A thorough investigation would involve exploring the energetic landscape to identify different stable conformers and the transition states that connect them. This analysis helps in understanding the molecule's flexibility and the relative populations of different shapes it can adopt at a given temperature. The results of such calculations would typically be presented in a table summarizing these geometric parameters for the most stable conformer.

Vibrational Frequency Analysis and Spectroscopic Property Correlations

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation serves two main purposes. First, it confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). Second, it predicts the molecule's infrared (IR) and Raman spectra.

Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as the stretching of a C=O bond, the bending of a C-H bond, or the puckering of the piperidine ring. By comparing the calculated vibrational spectrum with experimentally obtained spectra, researchers can validate the accuracy of the computational model and assign specific spectral peaks to particular molecular motions. This correlation provides a deeper understanding of the molecule's structure and bonding.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater propensity to donate electrons.

LUMO: This orbital acts as the primary electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small energy gap generally implies higher chemical reactivity, lower kinetic stability, and greater polarizability. nanobioletters.com For this compound, analysis of the HOMO and LUMO would reveal the distribution of electron density for these key orbitals. For instance, the HOMO might be localized on the electron-rich fluorophenyl ring, while the LUMO might be centered around the carbonyl group of the piperidone ring. This information is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

| Energy Gap (ΔE) | Value |

Note: This table is for illustrative purposes only. Actual values would be determined from DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack. In this compound, these would likely be found around the electronegative oxygen atom of the carbonyl group and the fluorine atom.

Blue regions (positive potential) signify areas of low electron density or electron deficiency, which are prone to nucleophilic attack. These might be located around the hydrogen atoms of the piperidine ring.

Green regions represent areas of neutral potential.

The MEP map provides a powerful tool for predicting the reactive sites of a molecule and understanding its intermolecular interactions, such as hydrogen bonding. nanobioletters.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by translating the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns more closely with the intuitive Lewis structure concept.

NBO analysis can quantify:

Hybridization: The type of hybrid orbitals (e.g., sp², sp³) used by each atom to form bonds.

Bonding and Antibonding Interactions: It describes the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, measured by the second-order perturbation energy (E(2)), reveals the extent of electron delocalization or hyperconjugation. For example, in this compound, NBO analysis could quantify the delocalization of the nitrogen lone pair electrons into the adjacent carbonyl group, a key feature of amide resonance.

This analysis provides a quantitative basis for understanding the electronic structure and stability of the molecule.

Topological Analyses (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG), Atoms In Molecules (AIM))

Topological analysis of electron density provides a rigorous framework for understanding chemical bonding and non-covalent interactions. These methods partition the molecular space into chemically meaningful regions, revealing the nature of atomic and molecular interactions.

Electron Localization Function (ELF): The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize the likelihood of finding an electron in the neighborhood of a reference electron. wikipedia.org It provides a faithful representation of electron pair probability, making it an intuitive tool for identifying core electrons, valence shells, covalent bonds, and lone pairs. wikipedia.org In a hypothetical ELF analysis of this compound, high ELF values (approaching 1) would be expected in the regions of the C-C, C-N, C-H, C=O, and C-F covalent bonds, as well as in the lone pair regions of the oxygen and nitrogen atoms. Areas with ELF values around 0.5 suggest a more delocalized, uniform electron gas-like behavior. researchgate.net This analysis helps to visualize the direct consequences of the Pauli exclusion principle on the spatial distribution of electrons.

Localized Orbital Locator (LOL): Similar to ELF, the Localized Orbital Locator (LOL) is derived from the kinetic energy density and provides a clear mapping of chemical bonding. mdpi.com LOL is particularly useful for visualizing regions where localized orbitals overlap. mdpi.com An LOL analysis on this molecule would complement the ELF findings, with high LOL values highlighting areas of significant electron localization, such as covalent bonds and lone pairs, thereby offering a detailed picture of the covalent framework.

Reduced Density Gradient (RDG): The Non-Covalent Interactions (NCI) analysis, which plots the Reduced Density Gradient (RDG) against the electron density, is a powerful technique for visualizing and characterizing weak interactions. mdpi.com This method identifies non-covalent interactions by analyzing regions of low electron density and low density gradients. For this compound, RDG analysis could reveal potential intramolecular hydrogen bonds or van der Waals interactions, which are crucial for determining the molecule's conformational stability. The sign of the second Hessian eigenvalue of the electron density (λ₂) helps to distinguish between stabilizing attractive interactions (λ₂ < 0) and destabilizing repulsive interactions (λ₂ > 0). mdpi.com

Atoms In Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, partitions a molecule's electron density into atomic basins. wikipedia.org This allows for the calculation of atomic properties and the characterization of chemical bonds based on the topological properties of the electron density at bond critical points (BCPs). In a study of a related piperidine derivative, QTAIM analysis was used to obtain topological parameters that describe the nature of interactions within the molecule. nanobioletters.com For this compound, analyzing the electron density (ρ), its Laplacian (∇²ρ), and other parameters at the BCPs would quantify the covalent and ionic character of its bonds.

| Analysis Type | Information Yielded for this compound (Hypothetical) |

| ELF | Visualization of covalent bonds (C-C, C-N, C=O, C-F) and lone pairs on O and N atoms. |

| LOL | Mapping of high-localization areas, confirming the covalent structure and electron pair domains. |

| RDG | Identification and characterization of weak intramolecular interactions, such as van der Waals forces. |

| AIM | Quantification of bond strength and character (covalent vs. ionic) through analysis of bond critical points. |

Charge Distribution Analysis

Charge distribution analysis is fundamental to understanding a molecule's reactivity, electrostatic potential, and intermolecular interactions. Methods like Natural Population Analysis (NPA), derived from Natural Bond Orbital (NBO) theory, provide a chemically intuitive picture of atomic charges.

In computational studies of similar piperidone derivatives, NPA has been used to gain insights into atomic charges. nih.govacs.org For this compound, such an analysis would likely show a significant negative charge on the highly electronegative fluorine and oxygen atoms. The carbonyl carbon (C=O) would exhibit a positive charge due to the polarization of the double bond. The distribution of charges across the phenyl ring and piperidone ring would reveal the electron-withdrawing effects of the fluorine and carbonyl groups. This charge distribution creates a molecular dipole moment and is a key determinant of how the molecule interacts with other molecules and its environment. For instance, studies on 2,4-Bis(4-fluorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine showed how charge distribution leads to donor-acceptor pairs within the molecule, which is crucial for its nonlinear optical properties. researchgate.net Similarly, experimental and theoretical charge density studies on N-(4-fluorophenyl)pyrrole have shown that fluorine substitution has a marked effect on the electrostatic potential of the molecule. researchgate.netnih.gov

| Atom/Group (in this compound) | Expected Charge (from NPA) | Rationale |

| Fluorine (F) | Highly Negative | High electronegativity. |

| Carbonyl Oxygen (O) | Negative | High electronegativity and polarization of C=O bond. |

| Carbonyl Carbon (C) | Positive | Bonded to highly electronegative oxygen. |

| Phenyl Ring Carbons | Varied (some positive, some negative) | Influenced by the inductive effect of fluorine and the resonance effect of the ring. |

| Piperidone Ring Nitrogen (N) | Negative | Electronegative atom, influenced by adjacent carbonyl group. |

Prediction of Nonlinear Optical (NLO) Properties

Organic molecules with π-conjugated systems and significant charge transfer characteristics are of great interest for applications in nonlinear optics (NLO). acs.orgacs.org NLO materials can alter the properties of light and are essential for technologies in telecommunications and signal processing. acs.org Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO response of molecules. acs.org

Calculation of Second-Order NLO Properties

The primary second-order NLO property is the first hyperpolarizability (β). Materials with a large β value can exhibit effects like second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. For a molecule to have a non-zero β, it must be non-centrosymmetric.

While specific calculations for this compound are not available, studies on other piperidone derivatives have shown that DFT calculations can effectively predict NLO properties. nih.govresearchgate.net For example, the first hyperpolarizability (β) of various 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives was calculated using different DFT functionals. nih.govacs.org These studies demonstrate that the presence of donor and acceptor groups, which facilitate intramolecular charge transfer, enhances the NLO response. researchgate.net In this compound, the fluorophenyl group and the piperidone moiety could act as a donor-acceptor system, potentially giving rise to a significant β value.

Calculation of Third-Order NLO Properties (e.g., Third-Order Nonlinear Susceptibility (χ⁽³⁾))

Third-order NLO properties are described by the second hyperpolarizability (γ) at the molecular level and the third-order nonlinear susceptibility (χ⁽³⁾) at the macroscopic level. These properties are relevant for applications such as optical switching and data storage. researchgate.net

Theoretical investigations into related compounds, like 2,4-Bis(4-fluorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine, have involved calculating the second hyperpolarizability (γ) using DFT methods. researchgate.net The results from such studies confirm that molecules with π-conjugated systems and charge delocalization can exhibit significant third-order NLO responses. The calculated γ values can then be used to predict macroscopic properties like the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). researchgate.net A computational analysis of this compound would involve similar calculations to estimate its potential as a third-order NLO material.

| NLO Property | Molecular Parameter | Governing Factors | Potential Application |

| Second-Order | First Hyperpolarizability (β) | Non-centrosymmetric structure, intramolecular charge transfer. | Second-Harmonic Generation (SHG) |

| Third-Order | Second Hyperpolarizability (γ) | π-conjugation, electron delocalization. | Optical Switching, Data Storage |

Advanced Computational Modeling Approaches (e.g., Molecular Dynamics Simulations)

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into conformational dynamics, stability, and interactions with a solvent or biological target.

MD simulations on related heterocyclic compounds have been used to explore various phenomena. For instance, simulations of spirocyclic compounds with DNA demonstrated their binding modes and stability within the DNA minor groove, reporting on metrics like Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF). nih.gov In another study, nonadiabatic MD simulations of a fluorazene molecule (a derivative of N-phenylpyrrole) were used to investigate its excited-state relaxation and intramolecular charge transfer dynamics. nih.gov

For this compound, an MD simulation could be employed to:

Explore Conformational Landscape: Analyze the flexibility of the piperidone ring and the rotational barrier of the bond connecting the phenyl and piperidone rings.

Study Solvation Effects: Simulate the molecule in various solvents to understand how its conformation and properties change in different environments.

Investigate Binding Interactions: If the molecule is being studied as a potential ligand for a biological receptor, MD simulations can clarify the stability of the ligand-receptor complex and identify key interacting residues, as demonstrated in studies of HPPD inhibitors. frontiersin.org

These simulations track the trajectory of each atom over time, providing a dynamic picture that complements the static information obtained from quantum mechanical calculations. 193.6.1

Chemical Reactivity and Mechanistic Studies

Oxidation Reactions of the Piperidinone Moiety

The piperidinone core of 1-(4-fluorophenyl)piperidin-2-one is susceptible to oxidation, a reaction that can lead to the formation of various products depending on the reagents and conditions employed. While specific studies on the oxidation of this compound are not extensively documented in the reviewed literature, the reactivity can be inferred from the established chemistry of lactams and related heterocycles.

Oxidative processes can target the carbon atoms adjacent to the nitrogen, potentially leading to the introduction of additional carbonyl groups or the cleavage of the piperidinone ring. For instance, strong oxidizing agents could potentially convert the methylene (B1212753) groups of the piperidinone ring into carbonyl functionalities, yielding dione (B5365651) or even ring-opened products. The presence of the electron-withdrawing 4-fluorophenyl group on the nitrogen atom can influence the electron density of the lactam ring, thereby affecting its susceptibility to oxidation compared to N-alkyl piperidinones. Further research is required to fully elucidate the specific outcomes of oxidizing this compound with various oxidant systems.

Reduction Reactions of the Piperidinone Moiety

The reduction of the carbonyl group within the piperidinone ring of this compound is a key transformation that yields the corresponding 1-(4-fluorophenyl)piperidine. This reaction is of significant interest as it converts the lactam into a substituted piperidine (B6355638), a common scaffold in medicinal chemistry.

Detailed studies on related fluorinated piperidine systems have demonstrated the utility of various reducing agents. For instance, in the synthesis of functionalized 3-fluoropiperidines, a chemoselective reduction of a related piperidine imine was achieved using sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) in acetic acid, yielding the saturated piperidine with high diastereoselectivity. nih.gov Furthermore, the use of lithium aluminum hydride (LiAlH₄) has been shown to effect the reduction of ester moieties in similar heterocyclic systems, suggesting its potential for the reduction of the lactam carbonyl as well. nih.gov A borohydride (B1222165) reduction has also been successfully employed in the synthesis of 2-aryl-3-trifluoromethylthio-piperidines. nih.gov These examples highlight the feasibility of reducing the piperidinone moiety in this compound to access the corresponding piperidine derivative.

Table 1: Examples of Reducing Agents Used for Piperidinone and Related Systems

| Reducing Agent | Substrate Type | Product Type | Reference |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Piperidine imine | Saturated piperidine | nih.gov |

| Lithium Aluminum Hydride (LiAlH₄) | Ester on a piperidine scaffold | Alcohol | nih.gov |

| Borohydride reagents | 3-Trifluoromethylthio-piperidines | Saturated piperidines | nih.gov |

The choice of reducing agent and reaction conditions would be crucial in achieving the desired transformation while avoiding unwanted side reactions on the fluorinated aromatic ring.

Nucleophilic and Electrophilic Substitution Reactions

The dual nature of this compound, possessing both a nucleophilic nitrogen (once the amide resonance is considered) and an electrophilic carbonyl carbon, as well as an aromatic ring susceptible to electrophilic attack, allows for a range of substitution reactions.

Nucleophilic Substitution at the Carbonyl Carbon:

The carbonyl carbon of the lactam is electrophilic and can be attacked by nucleophiles. libretexts.org This can lead to ring-opening of the piperidinone. The reaction proceeds through a tetrahedral intermediate, and the outcome depends on the nature of the nucleophile and the stability of the resulting ring-opened product. libretexts.org For instance, strong nucleophiles can irreversibly add to the carbonyl, while with weaker, more basic nucleophiles, the addition may be reversible. masterorganicchemistry.com

Electrophilic Aromatic Substitution:

The 4-fluorophenyl ring of this compound can undergo electrophilic aromatic substitution. uci.edu The directing effects of the substituents on the ring, namely the fluorine atom and the piperidin-2-one group, will govern the position of substitution.

Fluorine: As a halogen, fluorine is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. uci.edu However, it is also a deactivating group due to its high electronegativity and inductive electron withdrawal. uci.edu

Mechanistic Pathway Investigations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes. This subsection explores the mechanistic aspects of its formation and transformation.

The synthesis of piperidinone derivatives can be achieved through various catalytic methods, including transition-metal-free and organocatalytic approaches.

Transition-Metal-Free Catalysis: The development of synthetic protocols that avoid the use of transition metals is a significant goal in green chemistry. Catalyst-free, one-pot, multi-component reactions are particularly attractive for the synthesis of complex heterocyclic systems. For instance, the synthesis of functionalized 1,4-dihydropyridines has been achieved under catalyst-free conditions using ultrasound irradiation in an environmentally benign solvent system. rsc.org While this example does not directly produce a piperidin-2-one, it demonstrates the potential for developing transition-metal-free syntheses of related nitrogen-containing heterocycles.

Organocatalysis: Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules. In the context of piperidinones, organocatalysts have been employed to promote domino reactions that construct the heterocyclic ring with high stereocontrol. For example, a recyclable fluorous bifunctional cinchona alkaloid/thiourea organocatalyst has been used to promote a one-pot Michael/aza-Henry/lactamization sequence to produce highly functionalized, fluorine-containing 2-piperidinones. researchgate.net This type of catalysis involves the activation of the reactants through the formation of transient, covalent intermediates (e.g., enamines or iminium ions) or through non-covalent interactions such as hydrogen bonding. mdpi.com

Radical reactions offer unique pathways for the formation of C-C and C-heteroatom bonds. While specific radical reactions involving this compound are not well-documented, the general principles of radical chemistry can be applied to predict potential transformations. libretexts.org

Radical reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. youtube.com For this compound, radical reactions could potentially be initiated at the benzylic positions of the piperidinone ring or on the aromatic ring itself under suitable conditions (e.g., using radical initiators like AIBN or light). The resulting radicals could then participate in various reactions, such as addition to alkenes or alkynes, or substitution reactions. The Hofmann-Löffler-Freytag reaction is a classic example of a radical-mediated intramolecular cyclization to form pyrrolidines, and similar strategies could potentially be adapted for the synthesis of other heterocyclic systems. libretexts.org

The elucidation of reaction mechanisms often relies on the characterization of key intermediates and the computational modeling of transition states.

Intermediates: In the context of reactions involving this compound, several types of intermediates can be postulated.

Electrophilic Aromatic Substitution: The reaction proceeds through a resonance-stabilized carbocation intermediate known as a benzenium ion or σ-complex. libretexts.org

Nucleophilic Carbonyl Addition: The addition of a nucleophile to the carbonyl group of the lactam forms a tetrahedral intermediate. libretexts.org

Organocatalytic Cycles: In organocatalytic reactions, intermediates such as enamines and iminium ions are commonly formed. mdpi.com

Aryne Intermediates: The synthesis of some fluorinated compounds can proceed through highly reactive aryne intermediates. rsc.org

Transition States: The energy and geometry of transition states determine the rate and selectivity of a reaction. Computational methods, such as density functional theory (DFT), are powerful tools for studying transition states. nih.gov For example, computational studies on the alkylation of chiral enamines derived from piperidines have been used to understand the origins of asymmetric induction by analyzing the preferential conformations and transition state energies. nih.gov Similar computational approaches could be applied to investigate the stereoselectivity of reactions involving this compound and to rationalize the observed product distributions.

Applications in Advanced Organic Synthesis

Utilization as Building Blocks for Diverse Heterocyclic Systems

The 1-(4-fluorophenyl)piperidin-2-one scaffold is a versatile building block for constructing a wide range of heterocyclic compounds. The δ-lactam ring can undergo several transformations, and the N-aryl substitution provides a stable anchor point with specific electronic properties. Molecules containing piperidine (B6355638) or piperazine (B1678402) substructures are known to exhibit high binding affinity towards various biological targets, such as the sigma-1 receptor (σ1R), which is overexpressed in many types of cancer. nih.gov

Key synthetic transformations that utilize this compound as a building block include:

Reduction to Piperidines: The most direct transformation is the reduction of the lactam carbonyl group. Using powerful reducing agents like lithium aluminum hydride (LiAlH₄), the lactam is converted into the corresponding 1-(4-fluorophenyl)piperidine. This resulting N-aryl piperidine is a valuable core structure for the development of new bioactive compounds. researchgate.net

Alpha-Carbon Functionalization: The carbon atom adjacent to the carbonyl group (C3) can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles. This allows for the introduction of a wide range of substituents at the C3 position, leading to more complex and diverse heterocyclic systems. researchgate.net

Ring-Opening Reactions: Under specific conditions, the lactam ring can be opened via hydrolysis or aminolysis to produce γ-amino carboxylic acid derivatives, which can then be used in further synthetic steps to create different types of linear or cyclic molecules.

The following table summarizes some potential synthetic transformations of the this compound scaffold.

| Reaction Type | Reagents | Product Class | Significance |

| Lactam Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-(4-fluorophenyl)piperidines | Access to a core scaffold found in many bioactive molecules. researchgate.net |

| α-Alkylation | Base (e.g., LDA), Alkyl Halide (R-X) | 3-Alkyl-1-(4-fluorophenyl)piperidin-2-ones | Introduction of functional groups to build complexity. researchgate.net |

| α-Acylation | Base (e.g., LDA), Acyl Chloride (RCOCl) | 3-Acyl-1-(4-fluorophenyl)piperidin-2-ones | Creation of β-keto lactams for further elaboration. |

| Ring-Opening (Hydrolysis) | Acid or Base, Water | 5-((4-fluorophenyl)amino)pentanoic acid | Linear amino acid precursors for peptide or polymer synthesis. |

Strategies for Incorporating Fluorophenyl Moieties into Other Chemical Scaffolds

The term "incorporating" can be viewed from two perspectives: using the title compound as a reagent to transfer the fluorophenyl group, or using it as a pre-formed scaffold in which the moiety is already present. Given the high stability of the N-aryl amide bond, using this compound as a transfer agent is synthetically challenging and uncommon.

The more prevalent and effective strategy involves utilizing the compound as a building block where the fluorophenylpiperidine unit is a core component of the final molecular structure. The presence of the 4-fluorophenyl group is significant for several reasons:

Modulation of Physicochemical Properties: The fluorine atom can alter properties such as lipophilicity, metabolic stability, and binding affinity of the final compound.

Blocking Metabolic Sites: A fluorine atom can be strategically placed to block sites of oxidative metabolism, thereby increasing the half-life of a drug.

Probing Molecular Interactions: Fluorine can engage in specific non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) within a biological target's binding site.

PET Imaging: The incorporation of fluorine allows for the potential development of 18F-labeled analogues for use as radiotracers in Positron Emission Tomography (PET) imaging, which is a valuable tool in diagnostics and drug development. nih.gov

Standard methods for introducing a 4-fluorophenyl group into a molecule typically involve cross-coupling reactions. These include the Suzuki-Miyaura coupling using (4-fluorophenyl)boronic acid or the addition of organometallic reagents like 4-fluorophenylmagnesium bromide. lookchem.comacs.org By contrast, using this compound provides a pre-functionalized, conformationally restricted scaffold, allowing synthetic chemists to build complexity onto the piperidinone ring while retaining the desirable fluorophenyl moiety. This approach is efficient for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

Q & A

Q. What are the common synthetic routes for 1-(4-Fluorophenyl)piperidin-2-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation between fluorophenyl precursors and piperidin-2-one derivatives. Key steps include:

- Electrophilic aromatic substitution to introduce the fluorophenyl group .

- Ring-closure reactions using dehydrating agents (e.g., PCl₃ or H₂SO₄) to form the piperidin-2-one core .

Optimization focuses on: - Temperature control : Elevated temperatures (80–120°C) improve reaction rates but may require inert atmospheres to prevent decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate substitutions .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms the fluorophenyl group (e.g., distinct aromatic splitting patterns and ¹⁹F coupling) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation pathways, distinguishing regioisomers .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, though challenges arise if the compound is poorly crystalline .

- HPLC-PDA : Purity assessment (>95%) and detection of byproducts (e.g., oxidation derivatives) .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

Methodological Answer:

- Photostability : Protect from UV light to prevent fluorophenyl ring degradation .

- Thermal stability : Store at 2–8°C; avoid prolonged heating above 150°C to prevent lactam ring opening .

- Hydrolytic sensitivity : Moisture-free environments are critical, as the piperidin-2-one moiety can hydrolyze to carboxylic acids in aqueous media .

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity studies of this compound derivatives?

Methodological Answer:

- Dose-response profiling : Use standardized assays (e.g., IC₅₀ determinations) to reconcile discrepancies in potency .

- Metabolite screening : Identify active/inactive metabolites via LC-MS to clarify in vivo vs. in vitro results .

- Target validation : Employ CRISPR/Cas9 knockout models to confirm specificity for purported targets (e.g., cyclooxygenase enzymes) .

Q. What computational strategies predict the regioselectivity of electrophilic substitutions on the piperidin-2-one ring?

Methodological Answer:

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .

- Molecular docking : Simulate interactions with electrophilic agents (e.g., nitrating mixtures) to predict substitution patterns .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with experimental reaction outcomes .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Methodological Answer:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients .

- Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) selectively modify one enantiomer .

- Crystallization-induced diastereomer resolution : Introduce chiral auxiliaries (e.g., tartaric acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.